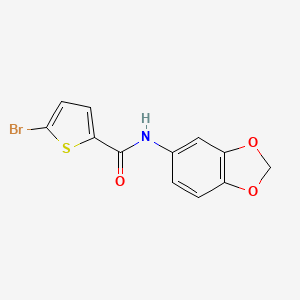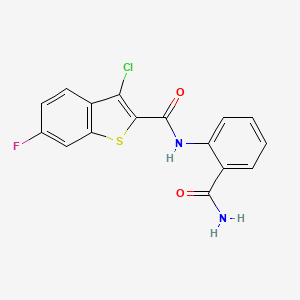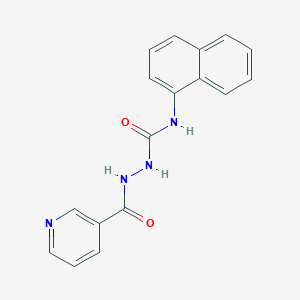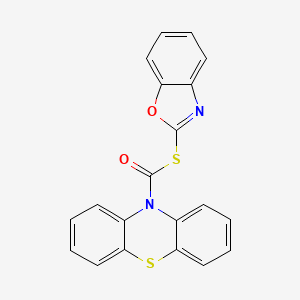
N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE
Vue d'ensemble
Description
N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring and a bromothiophene moiety
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to target molecular chaperones like dnak .
Mode of Action
SMR000080664 has been found to exhibit inhibitory effects on biofilm formation in Staphylococcus aureus . It appears to interact with its target, potentially the molecular chaperone DnaK, to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance .
Biochemical Pathways
Given its potential role in inhibiting biofilm formation, it may impact pathways related to bacterial growth and survival .
Result of Action
The primary result of SMR000080664’s action is the inhibition of biofilm formation in Staphylococcus aureus . By blocking this process, SMR000080664 could potentially enhance the susceptibility of these bacteria to antimicrobial agents .
Analyse Biochimique
Biochemical Properties
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide plays a crucial role in biochemical reactions, particularly in modulating enzyme activities. It interacts with enzymes such as cyclooxygenases (COX-1 and COX-2), where it acts as an inhibitor, affecting the biosynthesis of prostaglandins . Additionally, this compound has been shown to bind to tubulin, inhibiting its polymerization and thus affecting microtubule dynamics . These interactions highlight its potential as an anti-inflammatory and anticancer agent.
Cellular Effects
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide influences various cellular processes. It has been observed to induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Its impact on gene expression includes the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Molecular Mechanism
At the molecular level, N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide exerts its effects through direct binding interactions with target proteins. It inhibits COX enzymes by occupying the active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, its binding to tubulin disrupts microtubule assembly, leading to mitotic arrest and apoptosis . These mechanisms underline its potential therapeutic applications in inflammation and cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide have been studied over various time frames. The compound demonstrates stability under physiological conditions, maintaining its activity over extended periods . Long-term exposure in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
Studies in animal models have revealed that the effects of N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide vary with dosage. At lower doses, it effectively reduces inflammation and tumor growth without significant toxicity . Higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide is metabolized primarily in the liver, involving enzymes such as cytochrome P450. Its metabolites are excreted via the renal route. The compound affects metabolic flux by inhibiting key enzymes in the prostaglandin synthesis pathway, leading to altered levels of various metabolites .
Transport and Distribution
Within cells, N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide is transported via passive diffusion and possibly facilitated by specific transporters. It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. Its distribution in tissues is influenced by its lipophilicity, allowing it to cross cell membranes easily .
Subcellular Localization
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide localizes primarily in the cytoplasm and nucleus. It interacts with microtubules and nuclear proteins, affecting their function and stability . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The final step involves the coupling of the bromothiophene derivative with the benzodioxole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and thiophene rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[4-methoxyphenyl]methyl}-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
Uniqueness
N-(2H-13-BENZODIOXOL-5-YL)-5-BROMOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of a benzodioxole ring and a bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3S/c13-11-4-3-10(18-11)12(15)14-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKZWHROYCHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B3482754.png)
![1-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3482766.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3482771.png)
![N-1-naphthyl-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3482777.png)
![N-(1,3-benzothiazol-2-yl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482783.png)
![2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid](/img/structure/B3482796.png)


![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)

![4-CHLORO-3-NITRO-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE](/img/structure/B3482846.png)
![2-[3-(2-methylpropoxy)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide](/img/structure/B3482847.png)


